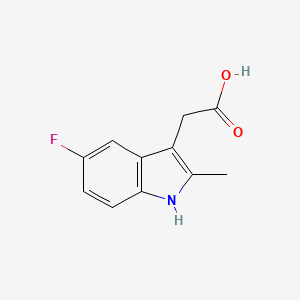

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZAMNBVIWOUJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378226 |

Source

|

| Record name | (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71987-67-2 |

Source

|

| Record name | (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71987-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are based on established and widely recognized chemical transformations, offering a comparative analysis to aid in the selection of the most suitable pathway for specific research and development needs.

Core Synthesis Strategies

The synthesis of this compound can be primarily achieved through three well-established methods for indole ring formation and subsequent functionalization:

-

Fischer Indole Synthesis: A classic and versatile method involving the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

-

Leimgruber-Batcho Indole Synthesis: A high-yielding and milder alternative to the Fischer synthesis, which proceeds via an enamine intermediate from an o-nitrotoluene derivative.

-

Friedel-Crafts Acylation of a Pre-formed Indole: This approach involves the direct introduction of the acetic acid moiety onto the 5-fluoro-2-methyl-1H-indole core.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely employed method for constructing the indole nucleus.[1] In the context of synthesizing this compound, this pathway commences with the reaction of 4-fluorophenylhydrazine with levulinic acid (4-oxopentanoic acid) under acidic conditions.

Signaling Pathway

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol

A detailed experimental protocol for the Fischer indole synthesis of the target molecule is as follows:

-

Hydrazone Formation:

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add levulinic acid (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Indolization:

-

To the hydrazone mixture, a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride is added.

-

The mixture is then heated to 80-100 °C for 2-4 hours. The cyclization and subsequent aromatization lead to the formation of the indole ring.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 4-Fluorophenylhydrazine, Levulinic Acid | General Fischer Indole Synthesis Principles |

| Key Reagents | Strong Acid Catalyst (e.g., PPA, H₂SO₄) | General Fischer Indole Synthesis Principles |

| Typical Reaction Time | 3-6 hours | General Fischer Indole Synthesis Principles |

| Typical Reaction Temperature | 80-100 °C | General Fischer Indole Synthesis Principles |

| Reported Yield | Moderate to Good | General Fischer Indole Synthesis Principles |

Method 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers a milder and often higher-yielding alternative to the Fischer indole synthesis. This two-step process begins with the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization.

Signaling Pathway

Caption: Leimgruber-Batcho Synthesis and Subsequent Functionalization.

Experimental Protocol

The synthesis via the Leimgruber-Batcho method involves the following steps:

-

Enamine Formation:

-

A mixture of 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq), and pyrrolidine (1.5 eq) in a suitable solvent like DMF is heated at reflux for 2-4 hours.[2]

-

The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.

-

-

Reductive Cyclization:

-

The crude enamine is dissolved in a solvent such as methanol or ethanol, and a reducing agent is added. Common reducing systems include Raney nickel with hydrazine hydrate or palladium on carbon with hydrogen gas.[2]

-

The reaction is typically stirred at room temperature or with gentle heating until the reduction and subsequent cyclization are complete.

-

-

Alkylation and Hydrolysis:

-

The resulting 5-fluoro-2-methyl-1H-indole is then alkylated at the C3 position. To a solution of the indole in a solvent like acetone or THF, a base such as sodium hydride is added, followed by the addition of ethyl bromoacetate.

-

The resulting ester, ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, is then hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution, followed by acidification.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 4-Fluoro-2-nitrotoluene | [2] |

| Key Reagents | DMFDMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni/H₂NNH₂), Ethyl Bromoacetate, Base (e.g., NaOH) | [2] |

| Typical Reaction Time | 6-12 hours (multi-step) | [2] |

| Typical Reaction Temperature | Reflux for enamine formation, RT for reduction | [2] |

| Reported Yield | High | [2] |

Method 3: Friedel-Crafts Acylation

This method involves the direct acylation of the pre-synthesized 5-fluoro-2-methyl-1H-indole at the electron-rich C3 position. This is a common strategy for introducing side chains to indole rings.

Signaling Pathway

Caption: Friedel-Crafts Acylation and Subsequent Hydrolysis.

Experimental Protocol

A general procedure for the Friedel-Crafts acylation is as follows:

-

Acylation:

-

To a cooled (0 °C) solution of 5-fluoro-2-methyl-1H-indole (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide, a Lewis acid catalyst like aluminum chloride (1.1 eq) is added portion-wise.

-

Ethyl chloroacetate (1.2 eq) is then added dropwise to the stirred suspension.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

-

Work-up and Ester Isolation:

-

The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give the crude ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, which can be purified by column chromatography.

-

-

Hydrolysis:

-

The purified ester is dissolved in a mixture of ethanol and water, and a base such as sodium hydroxide or potassium hydroxide is added.

-

The mixture is heated at reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with a non-polar solvent like ether.

-

The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 5-Fluoro-2-methyl-1H-indole, Ethyl Chloroacetate | General Friedel-Crafts Acylation Principles |

| Key Reagents | Lewis Acid (e.g., AlCl₃), Base for hydrolysis (e.g., NaOH) | General Friedel-Crafts Acylation Principles |

| Typical Reaction Time | 4-8 hours (multi-step) | General Friedel-Crafts Acylation Principles |

| Typical Reaction Temperature | 0 °C to reflux | General Friedel-Crafts Acylation Principles |

| Reported Yield | Variable, depends on substrate and conditions | General Friedel-Crafts Acylation Principles |

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the sensitivity of other functional groups in the molecule. The Fischer indole synthesis offers a direct but potentially harsh route. The Leimgruber-Batcho synthesis provides a milder and often higher-yielding alternative, though it involves more steps. The Friedel-Crafts acylation is a viable option if the substituted indole precursor is readily available. Each method has its advantages and can be optimized to achieve the desired product with high purity and yield. Careful consideration of the experimental parameters outlined in this guide will be crucial for successful synthesis.

References

physicochemical properties of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a fluorinated derivative of indole-3-acetic acid, is a compound of interest in medicinal chemistry and drug development. The indole scaffold is a prominent feature in many biologically active molecules, and the strategic introduction of a fluorine atom can significantly alter key physicochemical properties. These modifications can influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core , details relevant experimental protocols for their determination, and presents logical workflows and pathways to aid in its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting the compound's behavior in biological systems.

| Property | Value | Data Type |

| IUPAC Name | 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | Identifier |

| CAS Number | 71987-67-2[1][2] | Identifier |

| Chemical Formula | C₁₁H₁₀FNO₂[1][3] | Structural |

| Molecular Weight | 207.2 g/mol [1][2][3] | Physical |

| Melting Point | 179-182 °C (in Acetonitrile)[1] | Physical |

| Boiling Point | 421.1 ± 40.0 °C[1] | Predicted |

| Density | 1.383 ± 0.06 g/cm³[1] | Predicted |

| pKa | 4.11 ± 0.30[1] | Ionization |

| LogP (XLogP3) | 2.24[1] | Lipophilicity |

| Polar Surface Area (PSA) | 53.09 Ų[1] | Topological |

| Flash Point | 208.5 °C[1] | Safety |

| Refractive Index | 1.647[1] | Predicted |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections describe standard experimental methodologies for key parameters.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration in the saturated solution.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of a compound.[5]

Protocol:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, typically a co-solvent like methanol/water, to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point. Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve; it is the pH at which half of the acid has been neutralized (the half-equivalence point).

-

Analysis: For more accurate results, calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.

Relevance and Potential Biological Pathways

The physicochemical properties of a compound dictate its pharmacokinetic and pharmacodynamic profile.

Structure-Property Relationships

The interplay between LogP and pKa is fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A LogP of 2.24 suggests moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability. The pKa of 4.11 indicates that the compound is a weak acid; at physiological pH (~7.4), it will exist predominantly in its ionized (deprotonated) carboxylate form, which typically increases aqueous solubility but may reduce passive diffusion across membranes.

Potential Bioactivation Pathway

Studies on related compounds suggest that indole-3-acetic acid derivatives can function as prodrugs. Specifically, 5-fluoroindole-3-acetic acid can be activated by peroxidases, such as horseradish peroxidase (HRP), which may be targeted to tumor cells. This enzymatic oxidation is proposed to generate cytotoxic products, offering a potential mechanism for targeted cancer therapy.[6]

References

- 1. echemi.com [echemi.com]

- 2. Hit2Lead | this compound | CAS# 71987-67-2 | MFCD02664389 | BB-4006288 [hit2lead.com]

- 3. (5-FLUORO-2-METHYL-1H-INDOL-3-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of (5-fluoro-1H-indol-3-yl)acetic acid

Disclaimer: Publicly available scientific literature and databases lack detailed information regarding the specific mechanism of action for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. To provide a comprehensive technical guide that adheres to the structural and data requirements of your request, this document will focus on the closely related and well-studied compound, (5-fluoro-1H-indol-3-yl)acetic acid (also referred to as 5-fluoroindole-3-acetic acid or 5-F-IAA). The core mechanism of action for this compound has been elucidated, particularly in the context of targeted cancer therapy.

Core Mechanism of Action: Peroxidase-Mediated Prodrug Activation

(5-fluoro-1H-indol-3-yl)acetic acid acts as a prodrug that can be converted into a potent cytotoxic agent by peroxidases, such as horseradish peroxidase (HRP).[1][2] This targeted activation forms the basis of a novel cancer therapy strategy, where the peroxidase enzyme is delivered to tumor cells, for example, through antibody-drug conjugates or gene-directed therapy. The core mechanism involves the enzymatic oxidation of the indole-3-acetic acid moiety.

The process begins with the one-electron oxidation of the (5-fluoro-1H-indol-3-yl)acetic acid molecule by horseradish peroxidase, which does not require an added hydrogen peroxide cofactor.[3] This oxidation forms a radical-cation. This intermediate is unstable and rapidly undergoes fragmentation, which includes the elimination of carbon dioxide (CO2) from the acetic acid sidechain.[1][3]

This fragmentation results in the formation of a highly reactive carbon-centered free radical. The subsequent products are believed to be electrophilic species, such as 5-fluoro-3-methylene-2-oxindole.[1][2] These cytotoxic products can then readily react with and form covalent bonds with various intracellular nucleophiles, including thiols (like glutathione) and biological macromolecules such as DNA.[1][2][3] This adduction to critical cellular components is believed to be the ultimate cause of the observed cytotoxicity and subsequent cell death.[1][4]

Signaling and Activation Pathway

The biochemical cascade from the inactive prodrug to the active cytotoxic agent is a linear pathway initiated by the presence of a peroxidase enzyme.

Caption: Figure 1: Activation Pathway of 5-Fluoroindole-3-acetic Acid

Quantitative Data Summary

The cytotoxic potential of (5-fluoro-1H-indol-3-yl)acetic acid has been quantified in several studies. While it is oxidized more slowly by horseradish peroxidase than its non-fluorinated counterpart, indole-3-acetic acid (IAA), it paradoxically exhibits significantly greater cytotoxicity upon activation.[1][2]

Table 1: Comparative Reactivity and Cytotoxicity

| Compound | Relative Oxidation Rate by HRP Compound I | Cytotoxicity in V79 Cells (with HRP) |

| Indole-3-acetic acid (IAA) | 10x | Lower |

| (5-fluoro-1H-indol-3-yl)acetic acid | 1x | Much Higher |

| Data sourced from Biochemical Pharmacology, 2002.[1] |

Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure for 90-99% Cell Kill (with HRP) |

| MCF7 | Breast | Approx. 10-12 mM min |

| HT29 | Colon | Approx. 10-12 mM min |

| CaNT | Murine Carcinoma | Approx. 10-12 mM min |

| T24 | Bladder Carcinoma | More resistant |

| Data reflects the integrated area under the concentration/time curve required for significant cell kill. Sourced from Biochemical Pharmacology, 2002.[1] |

Table 3: In Vivo Pharmacokinetics in Mice

| Administration Route | Dose | Peak Plasma Concentration | Peak Tumor Concentration | Tumor AUC (2 hr) |

| Intraperitoneal | 50 mg/kg | ~1 mM | ~200 µM | ~20 mM min |

| Pharmacokinetic data from studies in mice with murine carcinoma NT xenografts. Sourced from Biochemical Pharmacology, 2002.[1] |

Experimental Protocols

The mechanism and efficacy of (5-fluoro-1H-indol-3-yl)acetic acid have been investigated using a variety of in vitro and in vivo experimental models.

In Vitro Cytotoxicity Assay (Clonogenic Survival)

This protocol is a standard method for evaluating the cytotoxic effects of the prodrug/enzyme combination on cancer cell lines.

Objective: To determine the cell-killing efficacy of (5-fluoro-1H-indol-3-yl)acetic acid in the presence of horseradish peroxidase.

Materials:

-

V79 hamster fibroblasts, MCF7, or HT29 human cancer cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

(5-fluoro-1H-indol-3-yl)acetic acid stock solution.

-

Horseradish Peroxidase (HRP) solution.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA solution.

-

6-well culture plates.

-

Staining solution (e.g., crystal violet in methanol).

Methodology:

-

Cell Seeding: Plate cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of (5-fluoro-1H-indol-3-yl)acetic acid and HRP. Include controls for cells alone, cells with prodrug only, and cells with HRP only.

-

Incubation: Incubate the cells with the treatment medium for a defined period (e.g., 1 to 4 hours).

-

Recovery: After the incubation period, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Return the plates to the incubator and allow colonies to form over 7-14 days.

-

Staining and Counting: Once colonies are visible ( >50 cells), wash the wells with PBS, fix with methanol, and stain with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Peroxidase Activity Assay

This assay can be used to confirm the enzymatic activity of HRP.

Objective: To measure the catalytic activity of horseradish peroxidase.

Materials:

-

Horseradish Peroxidase (HRP) solution.

-

Phosphate buffer (e.g., 0.2 M Potassium phosphate, pH 7.0).

-

Hydrogen peroxide solution (e.g., 0.0017 M).

-

Chromogenic substrate solution (e.g., 0.0025 M 4-aminoantipyrine with 0.17 M phenol).

-

Spectrophotometer and cuvettes.

Methodology:

-

Reaction Mixture: In a cuvette, combine the phosphate buffer, hydrogen peroxide solution, and chromogenic substrate solution.

-

Temperature Equilibration: Incubate the cuvette in a spectrophotometer set to the appropriate wavelength (e.g., 510 nm) and temperature (e.g., 25°C) for 3-4 minutes to establish a baseline.

-

Initiate Reaction: Add a small volume of the diluted HRP enzyme solution to the cuvette and mix.

-

Measure Absorbance: Immediately begin recording the increase in absorbance at 1-minute intervals for 4-5 minutes.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. One unit of activity is typically defined as the amount of enzyme that decomposes one micromole of hydrogen peroxide per minute.

Experimental Workflow Diagram

Caption: Figure 2: Workflow for In Vitro Cytotoxicity Evaluation

References

- 1. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic auxin derivative belonging to the family of indoleacetic acids (IAAs). While extensive research has been conducted on the parent compound, indole-3-acetic acid, and some of its halogenated analogs, specific biological data for the 5-fluoro, 2-methyl substituted variant remains limited in publicly accessible literature. This technical guide consolidates the available information on closely related compounds to infer the probable biological activities, potential mechanisms of action, and relevant experimental protocols for the comprehensive evaluation of this compound. The primary focus of related fluoro-indole acetic acids has been on their potential as anticancer agents, particularly as prodrugs activated by peroxidases. This document aims to provide a foundational resource for researchers initiating studies on this specific compound.

Introduction

Indole-3-acetic acid (IAA) is a pivotal phytohormone that regulates various aspects of plant growth and development. Its synthetic derivatives have been extensively explored for diverse pharmacological applications, including anticancer and anti-inflammatory activities. The introduction of a fluorine atom into the indole ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate biological activity. The 5-fluoro substitution, in particular, has been shown to confer potent cytotoxic properties in the presence of activating enzymes. This whitepaper will explore the biological activity of this compound, drawing parallels from its close structural analogs.

Inferred Biological Activity and Mechanism of Action

Peroxidase-Mediated Cytotoxicity

The primary investigated activity of 5-fluoroindole-3-acetic acid is its function as a prodrug with potent cytotoxic effects upon activation by horseradish peroxidase (HRP) or other peroxidases.[1][2] This suggests that this compound may exhibit similar properties.

The proposed signaling pathway for this activation is as follows:

Caption: Proposed peroxidase-mediated activation pathway.

This pathway illustrates the enzymatic conversion of the parent compound into a highly reactive radical-cation, which then undergoes decarboxylation to form a cytotoxic species capable of interacting with essential cellular components, ultimately leading to cell death.[1]

Potential as an Anti-inflammatory Agent

Derivatives of indole acetic acid have also been investigated for their anti-inflammatory properties. While no direct studies on this compound were found, a related indene derivative, cis-5-fluoro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid, has been evaluated as a potent anti-inflammatory agent. This suggests that the core (5-fluoro-2-methyl-indol-3-yl)acetic acid scaffold may also possess anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.

Quantitative Data from Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes the cytotoxic activity of the closely related 5-fluoroindole-3-acetic acid in the presence of horseradish peroxidase.

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| V79 | Hamster Fibroblasts | Potent Cytotoxicity | Not Specified | [1] |

| MCF7 | Human Breast Cancer | ~10 (estimated for 90-99% cell kill) | 2 | [1] |

| HT29 | Human Colon Cancer | ~10 (estimated for 90-99% cell kill) | 2 | [1] |

| CaNT | Murine Carcinoma | ~10 (estimated for 90-99% cell kill) | 2 | [1] |

| T24 | Human Bladder Carcinoma | More resistant | 2 | [1] |

Recommended Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

In Vitro Cytotoxicity Assay (Peroxidase-Mediated)

This protocol is designed to assess the cytotoxic potential of the compound in the presence of an activating enzyme.

Caption: Workflow for in vitro cytotoxicity testing.

Methodology:

-

Cell Culture: Maintain selected cancer cell lines (e.g., MCF7, HT29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound. Treat the cells with the compound in the presence and absence of a fixed concentration of horseradish peroxidase (e.g., 1 µg/mL). Include appropriate controls (vehicle, HRP alone, compound alone).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Perform a cell viability assay, such as the MTT or Sulforhodamine B (SRB) assay, according to standard procedures.

-

Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Plating: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

While direct biological data for this compound is sparse, the available literature on structurally similar compounds provides a strong rationale for investigating its potential as a peroxidase-activated anticancer prodrug and as an anti-inflammatory agent. The experimental protocols outlined in this whitepaper offer a starting point for the systematic evaluation of its biological activities. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its therapeutic potential. The provided diagrams and data tables serve as a valuable reference for researchers in the field of drug discovery and development.

References

The Unseen Player: A Technical History of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Foreword: In the annals of medicinal chemistry, for every celebrated drug that reaches the market, there are thousands of related molecules synthesized and studied in the quest for improved efficacy and safety. (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS No. 71987-67-2) is one such molecule. While not a therapeutic agent in its own right, its history is intrinsically linked to the development of one of the most important classes of medicines: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This technical guide explores the discovery, synthesis, and likely biological rationale for this compound, situating it within the broader context of NSAID development.

Historical Context and Discovery

The story of this compound begins not with its own discovery, but with the revolutionary impact of Indomethacin in the 1960s. Developed by Merck, Indomethacin, a potent anti-inflammatory agent, is an indole-3-acetic acid derivative. Its success spurred extensive research into structurally related compounds to optimize its therapeutic profile—namely, to enhance potency while minimizing severe gastrointestinal side effects.

This wave of research focused on systematic modifications of the indole core. Key areas of investigation included altering substituents on the indole nitrogen, the benzene ring portion of the indole, and the acetic acid side chain. The introduction of a fluorine atom onto the indole ring, as seen in the target molecule, was a common strategy in medicinal chemistry to modulate a compound's metabolic stability and electronic properties, often leading to enhanced biological activity.

While a singular "discovery" paper for this compound is not prominent in the literature, its structure strongly suggests it was synthesized as an analog during the broad, systematic investigations of indole-3-acetic acids that followed the launch of Indomethacin. It is a logical derivative within the structure-activity relationship (SAR) studies of that era, which explored how different functional groups at various positions on the indole scaffold influenced anti-inflammatory activity. Its structural relative, (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, is known as a precursor and impurity in the synthesis of Sulindac, another major NSAID from Merck, further cementing the target molecule's origin in this research domain.

Synthesis and Chemical Properties

The synthesis of indole-3-acetic acids is well-established, with the Fischer indole synthesis being a cornerstone method. Discovered in 1883 by Emil Fischer, this reaction creates the indole ring from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2]

Plausible Synthesis Protocol

A plausible and efficient synthesis for this compound would employ the Fischer indole synthesis. The logical starting materials are 4-fluorophenylhydrazine and ethyl levulinate (ethyl 4-oxopentanoate).

Step 1: Phenylhydrazone Formation 4-fluorophenylhydrazine is condensed with ethyl levulinate in a suitable solvent like ethanol, typically with an acid catalyst, to form the corresponding phenylhydrazone intermediate.

Step 2: Fischer Indolization The formed hydrazone undergoes acid-catalyzed cyclization. A strong acid such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride is used to promote the[3][3]-sigmatropic rearrangement that is central to the Fischer synthesis.[1] This step forms the indole ring, resulting in ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate.

Step 3: Saponification The resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide, in an aqueous alcohol solution, followed by acidification to precipitate the final product, this compound.

Diagram: Synthetic Workflow

Chemical and Physical Properties

A summary of the key physicochemical properties for the compound is provided below.

| Property | Value | Source |

| CAS Number | 71987-67-2 | [4] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [4] |

| Molecular Weight | 207.2 g/mol | [4] |

| Melting Point | 179-182 °C | [4] |

| pKa | 4.11 ± 0.30 (Predicted) | [4] |

| Appearance | White to off-white powder | - |

Biological Activity and Mechanism of Action

Expected Mechanism: Cyclooxygenase (COX) Inhibition

Given its structural similarity to Indomethacin and other indole-based NSAIDs, the primary mechanism of action for this compound is almost certainly the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are largely due to the concurrent inhibition of COX-1.[7] Research in the field has heavily focused on developing compounds with higher selectivity for COX-2 over COX-1.

Diagram: Prostaglandin Synthesis Pathway

Quantitative Data

Key Experimental Protocols

To determine the biological activity of a novel compound like this compound, a standard in vitro COX inhibitor screening assay would be employed.

Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[3][8] It measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC₅₀).

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme (cofactor).

-

Arachidonic Acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compound: this compound, dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at ~590 nm.

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX-1, and COX-2 according to standard protocols. Prepare a series of dilutions of the test compound in DMSO.

-

Assay Plate Setup:

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the appropriate enzyme, and 10 µL of the diluted test compound.

-

-

Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed by 10 µL of Arachidonic Acid solution to initiate the reaction.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction rates for all wells.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound represents a classic example of a molecule synthesized during the intensive structure-activity relationship studies that defined modern NSAID development. While it did not emerge as a final drug candidate, its logical design, based on the successful Indomethacin scaffold, makes it an important piece of the historical puzzle. Its synthesis follows well-trodden chemical pathways, and its biological activity can be confidently predicted to involve the inhibition of COX enzymes. This compound serves as a valuable case study for researchers and professionals in drug development, illustrating the systematic, analog-based approach that has been fundamental to medicinal chemistry for decades.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on (5-fluoro-2-methyl-1H-indol-3-yl)acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and its derivatives represent a promising class of indole compounds with a wide range of potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this class of compounds, with a focus on their potential in anticancer and enzyme inhibition therapies.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves modification of the carboxylic acid moiety. One common approach is the formation of amide or ester linkages. A key intermediate for creating a variety of derivatives is the corresponding acetohydrazide.

Synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide

The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide is a two-step process starting from this compound. The first step is an esterification reaction, followed by hydrazinolysis.[4]

Experimental Protocol:

Step 1: Synthesis of Methyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

-

Reflux a solution of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid in an excess of methanol.

-

Use a catalytic amount of sulfuric acid to facilitate the esterification.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess methanol under reduced pressure.

-

Purify the resulting methyl ester by column chromatography.

Step 2: Synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide

-

Dissolve Methyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate (100 g, 0.45 mol) in methanol (500 mL) in a one-liter three-neck flask at room temperature and stir for 10 minutes.[4]

-

Add hydrazine hydrate (10 g, 0.31 mol) dropwise to the solution.[4]

-

Reflux the resulting mixture for 10 hours.[4]

-

Monitor the reaction progress by TLC (20% Ethyl acetate in Hexane).[4]

-

After completion, cool the reaction mixture to 10°C for 2 hours and filter the precipitate.[4]

-

Recrystallize the crude solid from ethanol to obtain 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide as a white solid.[4]

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, most notably as anticancer agents and enzyme inhibitors.

Anticancer Activity

Indole-3-acetic acid (IAA) derivatives have been investigated for their potential as anticancer agents. One promising strategy involves their use as prodrugs that can be selectively activated in the tumor microenvironment.

3.1.1. Horseradish Peroxidase (HRP) Mediated Prodrug Therapy

IAA and its analogs can be oxidized by horseradish peroxidase (HRP) to generate cytotoxic species.[5][6] This forms the basis of a targeted cancer therapy approach where HRP is delivered to the tumor site, followed by systemic administration of a non-toxic IAA prodrug. The prodrug is then converted into a potent cytotoxic agent only at the tumor location, minimizing systemic toxicity.[5][6]

5-Fluoroindole-3-acetic acid has been shown to be a particularly effective prodrug in this system. Although it is oxidized by HRP more slowly than the unsubstituted IAA, it exhibits significantly higher cytotoxicity upon activation.[5] The proposed mechanism involves the formation of a radical-cation, which then fragments to produce cytotoxic products that can interact with cellular nucleophiles like DNA and proteins.[5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete cell culture medium.[10] Allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analog, with and without HRP. Include appropriate controls (untreated cells, cells with HRP only, cells with compound only).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijirset.com [ijirset.com]

- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. clyte.tech [clyte.tech]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Spectroscopic Profile of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is crucial for confirming the molecular structure and purity of the compound.

| Spectroscopic Technique | Parameter | Observed/Expected Value |

| ¹H NMR | Chemical Shift (δ) | Expected peaks for aromatic protons, CH₂ group, CH₃ group, and NH proton. |

| Solvent | DMSO-d₆ or CDCl₃ | |

| ¹³C NMR | Chemical Shift (δ) | Expected peaks for indole ring carbons, carboxylic acid carbon, CH₂ carbon, and CH₃ carbon. |

| Solvent | DMSO-d₆ or CDCl₃ | |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z 207.20 |

| Fragmentation | Key fragments corresponding to the loss of the carboxylic acid group and other structural components. | |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H, C-H, C=O, C=C, and C-F bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the indole ring will appear as multiplets in the range of δ 6.8-7.3 ppm. The methylene (-CH₂-) protons of the acetic acid side chain are expected to produce a singlet at approximately δ 3.2 ppm. The methyl (-CH₃) group attached to the indole ring will also show a singlet around δ 2.1 ppm. The amine proton (-NH) of the indole ring and the carboxylic acid proton (-COOH) will appear as broad singlets, with the latter being D₂O exchangeable.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the region of δ 170.8 ppm. The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The methylene carbon and the methyl carbon are expected at lower field strengths.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for this compound is expected at an m/z of 207.20, corresponding to its molecular weight[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a broad absorption band around 3400-3200 cm⁻¹ due to the N-H stretching of the indole ring and the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will appear as a strong, sharp peak around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibration will likely be observed in the 1250-1000 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.[2]

-

Data Acquisition: Record the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, henceforth referred to as 5-Fluoroindole-3-acetic acid (5-FI-AA), is an indole derivative with significant potential in targeted cancer therapy. Unlike conventional therapeutics that target specific endogenous cellular proteins, the primary therapeutic strategy for 5-FI-AA involves its function as a prodrug. Its activation is catalyzed by an exogenously delivered enzyme, horseradish peroxidase (HRP), in the tumor microenvironment. This guide details the mechanism, quantitative parameters, and experimental protocols associated with this therapeutic approach.

Primary Therapeutic Strategy: Enzyme-Activated Prodrug Therapy

The principal therapeutic application for 5-FI-AA is a targeted cancer therapy strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this model, the therapeutic "target" is the activating enzyme, HRP, which is selectively delivered to tumor cells.

-

ADEPT: An antibody that recognizes a tumor-specific antigen is conjugated to the HRP enzyme. This conjugate localizes the enzyme at the tumor site.

-

GDEPT: The gene encoding HRP is delivered to cancer cells (e.g., via a viral vector), which then express the enzyme.

Following the localization of HRP, the non-toxic prodrug, 5-FI-AA, is administered systemically. It is then converted into a potent cytotoxic agent only at the tumor site, thereby minimizing systemic toxicity.[1][2][3][4]

Mechanism of Action and Bioactivation

The core of the therapeutic action lies in the enzymatic oxidation of 5-FI-AA by HRP.

-

Oxidation: In the presence of hydrogen peroxide, HRP oxidizes the 5-FI-AA molecule, forming a radical-cation.

-

Fragmentation: This intermediate is unstable and rapidly fragments, eliminating a molecule of carbon dioxide (CO₂).

-

Formation of Cytotoxic Species: This fragmentation generates highly reactive and cytotoxic products, such as 3-methylene-2-oxindole.

-

Cellular Damage: These electrophilic products can readily conjugate with biological nucleophiles, including thiols (e.g., in glutathione) and DNA, leading to widespread cellular damage and cell death.[1][5][6]

Interestingly, while 5-FI-AA is oxidized by HRP approximately 10-fold more slowly than its parent compound, indole-3-acetic acid, it demonstrates significantly higher cytotoxicity upon activation.[1][5]

Caption: Bioactivation pathway of 5-FI-AA via HRP in the tumor microenvironment.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of 5-FI-AA.

Table 1: Enzyme Kinetics and Pharmacokinetics

| Parameter | Value | Compound | Notes | Reference |

|---|---|---|---|---|

| Relative Oxidation Rate | ~10x Slower | 5-FI-AA vs. IAA | Rate of oxidation by horseradish peroxidase compound I. | [1][5] |

| Administered Dose | 50 mg/kg (i.p.) | 5-FI-AA | In murine carcinoma NT model. | [1][5] |

| Peak Plasma Concentration | ~1 mM | 5-FI-AA | Following 50 mg/kg dose. | [1][5] |

| Peak Tumor Concentration | ~200 µM | 5-FI-AA | Following 50 mg/kg dose. | [1][5] |

| Tumor Drug Exposure (AUC) | ~20 mM min | 5-FI-AA | Integrated area under the concentration/time curve over 2 hours. |[1][5] |

Table 2: Cytotoxic Efficacy

| Cell Line | Type | Efficacy Note | Reference |

|---|---|---|---|

| V79 | Hamster Fibroblasts | Highly cytotoxic in the presence of HRP. | [1] |

| MCF7 | Human Breast Cancer | Exposure of ~20 mM min sufficient for 90-99% cell kill in vitro. | [1][5] |

| HT29 | Human Colon Cancer | Exposure of ~20 mM min sufficient for 90-99% cell kill in vitro. | [1][5] |

| CaNT | Murine Carcinoma | Exposure of ~20 mM min sufficient for 90-99% cell kill in vitro. | [1][5] |

| T24 | Human Bladder Carcinoma | More resistant compared to other tested cell lines. |[1][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: In Vitro Cytotoxicity Assessment (Clonogenic Assay)

This protocol is a standard method for evaluating the cytotoxic effect of the HRP/5-FI-AA system.

-

Cell Seeding: Plate tumor cells (e.g., MCF7, HT29) in 6-well plates at a density that allows for colony formation (e.g., 200-1000 cells/well) and allow them to attach overnight.

-

Treatment Preparation: Prepare a stock solution of 5-FI-AA in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Prepare a stock solution of horseradish peroxidase (HRP) in phosphate-buffered saline (PBS).

-

Incubation: Treat cells with varying concentrations of 5-FI-AA in the presence of a fixed, non-toxic concentration of HRP (e.g., 1-10 µg/mL). Include controls for untreated cells, cells with 5-FI-AA alone, and cells with HRP alone. Incubate for a defined period (e.g., 4 hours).

-

Colony Formation: After incubation, remove the treatment medium, wash cells with PBS, and add fresh culture medium.

-

Staining and Counting: Incubate the plates for 7-14 days, until visible colonies are formed. Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (containing >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot the surviving fraction against the 5-FI-AA concentration to determine the IC50 value (the concentration required to inhibit colony formation by 50%).

Caption: Experimental workflow for the clonogenic cytotoxicity assay.

Protocol 2: HRP Enzyme Kinetics Assay

This protocol measures the rate of 5-FI-AA oxidation by HRP.

-

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Horseradish peroxidase (HRP) solution of known concentration.

-

5-FI-AA stock solution.

-

Hydrogen peroxide (H₂O₂) solution.

-

-

Assay Setup: In a quartz cuvette, combine the phosphate buffer, HRP, and 5-FI-AA. Use a spectrophotometer to blank the instrument.

-

Reaction Initiation: Start the reaction by adding a small volume of H₂O₂.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength characteristic of the substrate or product. The oxidation of indole-3-acetic acid analogues can often be followed by a decrease in absorbance around 280-290 nm. Record data over time.

-

Analysis: The initial rate of reaction is determined from the linear portion of the absorbance vs. time plot. By varying the concentration of 5-FI-AA while keeping HRP and H₂O₂ concentrations constant, Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) can be determined using a Lineweaver-Burk plot or non-linear regression.

Logical Relationships and Therapeutic Workflow

The successful application of 5-FI-AA as a therapeutic agent depends on a sequence of events, as illustrated in the ADEPT workflow diagram below.

Caption: Logical workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

References

- 1. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy [ouci.dntb.gov.ua]

- 2. DEPT (medicine) - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Antibody-directed enzyme prodrug therapy (ADEPT) for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Analysis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Introduction

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a fluorinated derivative of indole-3-acetic acid, a well-known plant hormone. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and binding affinity to protein targets, making it a compound of interest in medicinal chemistry.[1] This technical guide provides a comprehensive overview of a representative in silico molecular docking study of this compound, outlining a detailed experimental protocol, presenting illustrative quantitative data, and visualizing key workflows and biological pathways. While specific docking studies for this exact molecule are not extensively published, this guide is based on methodologies and biological targets relevant to structurally similar 5-fluoro indole derivatives, particularly focusing on their potential role as inhibitors of the PI3K/Akt signaling pathway, which is frequently implicated in cancer.[2]

Core Concept: Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). This information is invaluable for identifying potential drug candidates, optimizing lead compounds, and understanding structure-activity relationships.

Experimental Protocols

This section details a standardized and reproducible protocol for performing an in silico molecular docking study of this compound against a selected protein target.

Ligand Preparation

The three-dimensional structure of this compound is prepared for docking as follows:

-

Structure Generation: The 2D structure of the molecule is drawn using chemical drawing software like ChemDraw and converted to a 3D structure.

-

Energy Minimization: The 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a crucial step to ensure the ligand geometry is realistic.

-

File Format Conversion: The optimized structure is saved in a suitable format for the docking software, such as PDBQT, which includes atomic coordinates, partial charges, and atom-type definitions.

Protein Preparation

The selection and preparation of the target protein are critical for a meaningful docking study. Based on the documented activity of similar 5-fluoro indole derivatives against the PI3K/Akt signaling pathway, a key protein in this pathway, Akt1 (Protein Kinase B) , is chosen as the receptor.[2]

-

Structure Retrieval: The 3D crystal structure of human Akt1 is obtained from the Protein Data Bank (PDB).

-

Protein Clean-up: The raw PDB file is processed to remove non-essential components such as water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues at a physiological pH are assigned. Partial charges are then assigned to each atom.

-

File Format Conversion: The prepared protein structure is saved in the PDBQT format.

Molecular Docking Simulation

-

Grid Box Generation: A grid box is defined around the active site of Akt1. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely explore possible binding conformations.

-

Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation. The software employs a scoring function to estimate the binding affinity for different ligand poses.

-

Pose Generation: The simulation generates a set of possible binding poses for the ligand within the protein's active site, each with a corresponding binding energy score.

Analysis of Docking Results

-

Binding Affinity Evaluation: The docking scores (typically in kcal/mol) of the generated poses are analyzed. The pose with the lowest binding energy is generally considered the most favorable binding mode.

-

Interaction Analysis: The best-scoring pose is visualized to identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation

The following table summarizes hypothetical quantitative data from the in silico docking of this compound and a reference inhibitor against the Akt1 protein.

| Compound | Target Protein | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| This compound | Akt1 | -8.5 | 3 | Lys179, Glu234, Asp292 |

| Reference Akt1 Inhibitor | Akt1 | -9.2 | 4 | Lys179, Thr211, Glu234, Asp292 |

Disclaimer: The data presented in this table is illustrative and intended to represent typical results from a molecular docking study. It is not derived from actual experimental data for this compound.

Visualization of Workflows and Pathways

Diagrams are essential for representing complex biological and computational processes in a clear and understandable manner.

Conclusion

This technical guide outlines a robust framework for conducting in silico docking studies of this compound. While awaiting specific experimental validation, the computational methodologies described herein provide a powerful approach to predict its binding affinity and interaction with relevant biological targets, such as Akt1. The insights gained from such studies are instrumental in guiding further experimental research, including in vitro and in vivo assays, ultimately accelerating the drug discovery and development process. The potential for 5-fluoro indole derivatives to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their promise as a scaffold for novel therapeutic agents.

References

Technical Guide: (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS 71987-67-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological activities, and suppliers of (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid, CAS number 71987-67-2. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a fluorinated derivative of indole-3-acetic acid. The introduction of a fluorine atom can significantly alter the biological and physicochemical properties of the parent compound, often enhancing its metabolic stability and membrane permeability.

| Property | Value | Citation(s) |

| IUPAC Name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | [1] |

| Synonyms | This compound, 5-Fluoro-2-methyl-3-indoleacetic acid | [1][2] |

| CAS Number | 71987-67-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [2] |

| Molecular Weight | 207.21 g/mol | [2] |

| Melting Point | 179-182 °C | [2] |

| Boiling Point | 421.1 ± 40.0 °C (Predicted) | [2] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Solid | |

| Solubility | Soluble in acetonitrile | [2] |

Potential Biological Activity and Mechanism of Action

While specific research on the biological activity of this compound is limited, studies on closely related compounds, such as 5-fluoroindole-3-acetic acid, suggest potential applications in targeted cancer therapy. The proposed mechanism involves the enzymatic activation of the prodrug by peroxidases, which are often present at elevated levels in tumor environments.

A study on 5-fluoroindole-3-acetic acid demonstrated that its oxidation by horseradish peroxidase leads to the formation of cytotoxic products.[3] This process is believed to generate a reactive intermediate, 3-methylene-2-oxindole, which can then form covalent adducts with essential biological macromolecules like thiols and DNA, ultimately leading to cell death.[3] The presence of the 2-methyl group in the title compound may influence the rate and specificity of this activation.

Proposed Signaling Pathway for Peroxidase-Activated Cytotoxicity

Caption: Proposed mechanism of peroxidase-activated cytotoxicity.

Experimental Protocols

Synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide

This protocol details the synthesis of a hydrazide derivative using this compound as a starting material, as described in a study on novel acetohydrazide derivatives.[1]

Step 1: Esterification to Methyl-5-fluoro-2-methyl-1H-3-indenylacetate [1]

-

This compound is refluxed in an excess of methanol.

-

A catalytic amount of sulfuric acid is added to facilitate the esterification.

-

The reaction proceeds to form the corresponding methyl ester.

Step 2: Hydrazinolysis to 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide [1]

-

In a one-liter three-neck flask, dissolve 100 g (0.45 mol) of Methyl-5-fluoro-2-methyl-1H-3-indenylacetate in 500 mL of methanol at room temperature and stir for 10 minutes.

-

Add 10 g (0.31 mol) of hydrazine hydrate dropwise.

-

Reflux the resulting mixture for 10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexane.

-

After completion, cool the reaction mixture to 10°C for 2 hours and filter the solid product.

-

Recrystallize the crude solid from ethanol to obtain pure 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetohydrazide as a white solid (yield: 85 g, 85%).

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of a hydrazide derivative.

Suppliers

A number of chemical suppliers offer this compound. It is recommended to contact the suppliers directly for the most current pricing, availability, and purity information.

-

abcr Gute Chemie

-

BLD Pharm [4]

-

BOC Sciences

-

ChemBridge Corporation

-

Chemos GmbH & Co. KG

-

CymitQuimica

-

Echemi (Hangzhou Leap Chem Co., Ltd.) [2]

-

Fisher Scientific

-

Matrix Scientific

-

Orion Cientific (Laibo Chem)

-

Regent Chemicals

-

Sigma-Aldrich

-

Thermo Fisher Scientific [5]

Safety and Handling

This chemical is considered hazardous.[6] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

-

Hazard Statements : Causes skin irritation.[6]

-

Precautionary Measures : Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling.

-

Incompatibilities : Strong oxidizing agents.

-

Hazardous Decomposition Products : Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride under fire conditions.

This product is intended for laboratory research and development purposes only. It is not for food, drug, pesticide, or biocidal product use.[6]

References

- 1. ijirset.com [ijirset.com]

- 2. echemi.com [echemi.com]

- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis and Biological Activities of 5, [research.amanote.com]

- 5. Tryptoline (16502-01-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid: A Technical Overview of Patent Landscape and Scientific Data

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid , a fluorinated derivative of indole-3-acetic acid, has garnered attention in pharmaceutical research due to its notable biological activities. This technical guide provides a comprehensive overview of the patent information, experimental data, and synthetic pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is presented in Table 1. This data is essential for its characterization and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 71987-67-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [1] |

| Molecular Weight | 207.20 g/mol | [1] |

| IUPAC Name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | [1] |

| Canonical SMILES | CC1=C(CC(=O)O)C2=C(N1)C=C(C=C2)F | |

| InChI Key | VJZAMNBVIWOUJR-UHFFFAOYSA-N | [2] |

| Melting Point | 179-182 °C | [1] |

| Boiling Point | 421.1±40.0 °C (Predicted) | [1] |

| Flash Point | 208.5±27.3 °C | [1] |

| Density | 1.383±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.11±0.30 (Predicted) | [1] |

Patent Landscape and Biological Activity

While a standalone patent for this compound has not been prominently identified, the compound is extensively mentioned in the patent literature, primarily as a reference compound and an intermediate in the synthesis of more complex molecules. This indicates its established presence and utility in medicinal chemistry. PubChem lists this compound as appearing in at least 64 patents[2].

CRTH2 Antagonism